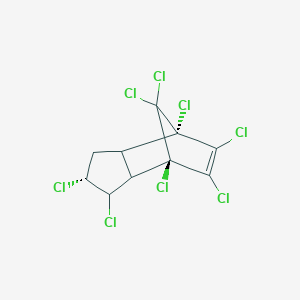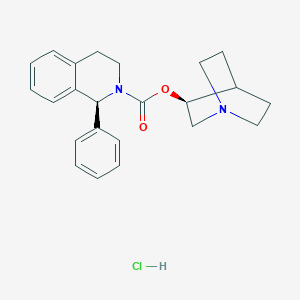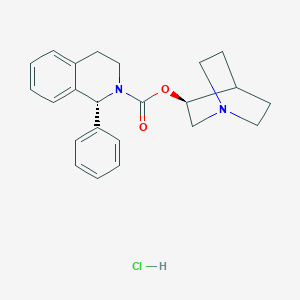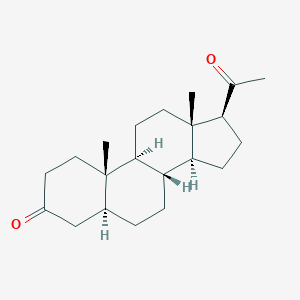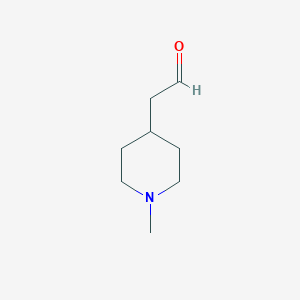
(1-Methylpiperidin-4-YL)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpiperidin-4-YL)acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Formation of DNA Adducts and Mutagenic Potential
(1-Methylpiperidin-4-YL)acetaldehyde, as a structural analog to acetaldehyde, shares similar reactivity patterns, including the ability to form DNA adducts. Acetaldehyde is known to react with DNA, forming stable adducts that may contribute to its mutagenic and carcinogenic properties. One study identified three new types of stable acetaldehyde-DNA adducts, including an interstrand cross-link, in addition to the previously characterized N(2)-ethylidenedeoxyguanosine. These findings suggest that similar compounds, including this compound, may also form DNA adducts that could influence mutagenic and carcinogenic outcomes (Wang et al., 2000).
Acetaldehyde Detection and Measurement in Liquor and Spirits
The detection and quantification of acetaldehyde in various matrices are crucial for understanding its impact on health and its role in flavor profiles of alcoholic beverages. A study developed a fluorescence sensor for acetaldehyde that offers a fast, highly selective response. This sensor, based on the formation of an aggregation-induced emission luminogen (AIEgen), could potentially be adapted for the selective detection of this compound in similar contexts, providing a tool for real-time monitoring and quality control in the production of spirits and liquors (Yang et al., 2019).
Implications in Alcohol Metabolism and Potential Therapeutic Targets
Research on acetaldehyde's role in the body, especially following alcohol consumption, has implications for understanding how this compound might behave similarly. For instance, studies on how acetaldehyde affects dopamine neuronal activity in the brain could inform potential neurological impacts or therapeutic interventions for addictions or disorders related to neurotransmitter imbalances. One study found that acetaldehyde increases dopaminergic neuronal activity in the ventral tegmental area (VTA), suggesting a significant role in the motivational properties of ethanol. This highlights potential research applications of this compound in studying addiction mechanisms or developing treatments targeting similar pathways (Foddai et al., 2004).
Biofuel Production and Optimization
In biofuel production processes, like those involving Zymomonas mobilis, acetaldehyde accumulation can occur, especially under aerobic conditions. Engineering efforts to optimize acetaldehyde production in such microorganisms have led to strains that could more efficiently produce acetaldehyde as a byproduct. This research avenue suggests that this compound could similarly be optimized in bioengineering applications to enhance biofuel production processes or to create valuable chemical intermediates for industrial use (Kalnenieks et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-(1-methylpiperidin-4-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-8(3-6-9)4-7-10/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGFQHGJXQUKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616672 |
Source


|
| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-64-9 |
Source


|
| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


